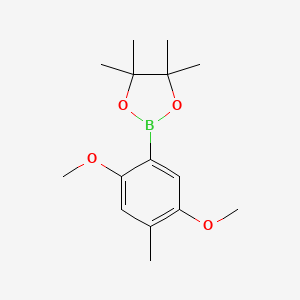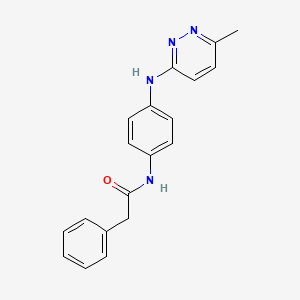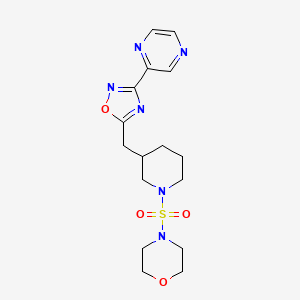
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile, also known as DMAPP, is an important organic compound that can be used as a building block in the synthesis of various molecules in the laboratory. DMAPP is a versatile compound that has many applications in scientific research, including its use as a synthetic intermediate, a drug precursor, and a reagent for biochemical and physiological studies. Additionally, this paper will discuss the advantages and limitations of DMAPP for laboratory experiments, as well as potential future directions.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Derivatives
This compound, along with its derivatives, is synthesized through various chemical reactions. For instance, the treatment of N-aryl α-cyanoenamines with copper(II) acetate in the presence of pyridine forms specific enenitriles with moderate to good yields (Yun & Kim, 2002). Similarly, different reactions of substituted dichloropropenitriles have been studied to produce unknown oxazole-carbonitriles (Kornii et al., 2021).
Molecular Structures and Photophysical Properties
The molecular structures of these compounds have been analyzed using single-crystal X-ray diffraction (SCXRD) to understand their photophysical properties and molecular interactions (Percino et al., 2016).
Hydrogen Bonding and DFT Studies
Hydrogen bonding patterns of these compounds have been extensively studied, along with density functional theory (DFT) analyses. This research helps in understanding the molecular stability and electronic spectra (Kant et al., 2014).
Optical and Electronic Properties
Photophysical Properties
These compounds have unique optical properties due to their molecular structure. Studies have revealed strong π-π-interaction in the solid state, influencing their photophysical behavior (Percino et al., 2016).
Electro-optical and Charge-Transport Properties
Quantum chemical methods have been used to study the structural, electro-optical, and charge-transport properties of specific enenitrile compounds, revealing their potential as efficient hole-transport materials (Irfan et al., 2015).
Chemical Reactions and Synthesis Applications
Reactions with Copper(II) Acetate
N-aryl α-cyanoenamines react with copper(II) acetate to produce specific enenitriles. This synthesis process is important in organic chemistry for producing various derivatives (Yun & Kim, 2002).
Preparation of α-Amino Phosphonates
These compounds have been used in one-pot, solvent-free synthesis processes, particularly in the preparation of α-amino phosphonates, indicating their utility in pharmaceutical chemistry (Shaikh et al., 2016).
Efficient Synthesis Protocols
Efficient and convenient protocols have been developed using these compounds for synthesizing key pharmaceutical intermediates, showcasing their importance in simplifying complex chemical syntheses (Kwak et al., 2009).
Propriétés
IUPAC Name |
(2Z)-2-(anilinomethylidene)-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)13(17)11(9-15)10-16-12-7-5-4-6-8-12/h4-8,10,16H,1-3H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPNMRHOYXANEB-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2444485.png)



![1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2444493.png)

![2-Chloro-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]acetamide](/img/structure/B2444498.png)
![N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2444499.png)
![5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2444500.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2444504.png)
